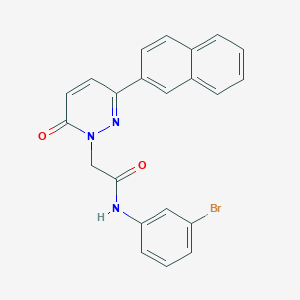

N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a naphthalen-2-yl group at position 3 and an acetamide linker at position 1. The acetamide moiety is further functionalized with a 3-bromophenyl group (). This compound belongs to a broader class of pyridazinone derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including enzyme inhibition and receptor modulation. Its molecular structure combines a rigid aromatic system (naphthalene) with a halogenated phenyl group, which may enhance binding affinity and metabolic stability in biological systems .

Properties

Molecular Formula |

C22H16BrN3O2 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |

InChI |

InChI=1S/C22H16BrN3O2/c23-18-6-3-7-19(13-18)24-21(27)14-26-22(28)11-10-20(25-26)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,24,27) |

InChI Key |

QMTLUTCKOOHAIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts acylation reaction, where the naphthyl group is introduced to the pyridazinone core.

Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

Amidation: The final step involves the formation of the amide bond between the bromophenyl group and the pyridazinone core, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide:

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s aromatic groups and potential for functionalization make it a candidate for the development of organic semiconductors or other advanced materials.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several pyridazinone-based acetamides reported in the literature. Key analogs include:

Key Structural Differences :

- The target compound uniquely combines a naphthalen-2-yl group on the pyridazinone core with a 3-bromophenyl acetamide substituent, distinguishing it from analogs with chlorophenyl (), methylthiobenzyl (), or piperazinyl groups ().

- The naphthalene moiety in the target compound may enhance π-π stacking interactions compared to simpler phenyl or triazole-linked systems .

Pharmacological and Physicochemical Properties

- Solubility and Stability : The naphthalene group in the target compound may reduce aqueous solubility compared to analogs with smaller substituents (e.g., methyl or methoxy groups in ). However, the bromophenyl group could improve metabolic stability .

- Biological Activity: Pyridazinone derivatives are reported as enzyme inhibitors (e.g., PRMT5 inhibitors in ) or acetylcholinesterase inhibitors (). While specific data for the target compound is unavailable, analogs with naphthalene systems (e.g., ) show enhanced binding to aromatic-rich enzyme pockets .

Crystallographic and Spectroscopic Data

- Bond Lengths : highlights that N–C bonds in bromophenyl acetamides (1.347–1.401 Å) differ slightly from chlorophenyl analogs (1.30–1.44 Å), suggesting subtle electronic variations .

- Spectroscopic Signatures : The target compound’s IR spectrum would likely show C=O stretches near 1678–1681 cm⁻¹ (amide I band) and aromatic C–Br vibrations at ~785 cm⁻¹, consistent with analogs in and .

Biological Activity

N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

- A bromophenyl group

- A naphthalenyl moiety

- A pyridazinone core

The structural formula can be represented as follows:

Research indicates that this compound may act as a modulator of protein interactions via the ubiquitin-proteasome system. Specifically, it has been linked to the inhibition of cereblon E3 ubiquitin ligase, which plays a crucial role in targeted protein degradation. By inhibiting this ligase, the compound may prevent the degradation of specific proteins involved in cancer progression.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Inhibition of Tumor Growth : In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including those derived from breast and lung cancers. The IC50 values reported range from 50 to 200 nM, indicating potent activity against these cells.

- Mechanistic Insights : The compound's ability to inhibit cell proliferation is associated with the induction of apoptosis. Flow cytometry analyses revealed increased annexin V staining in treated cells, suggesting that the compound triggers programmed cell death.

- Synergistic Effects : When combined with existing chemotherapeutics, this compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. The compound has shown inhibitory effects on pro-inflammatory cytokines in activated macrophages, indicating a possible role in modulating immune responses.

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the in vivo efficacy of this compound using xenograft models. Results showed a significant reduction in tumor volume compared to control groups treated with a vehicle. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.

| Treatment Group | Tumor Volume (cm³) | Apoptosis Index (%) |

|---|---|---|

| Control | 1.5 ± 0.2 | 5 |

| Compound | 0.5 ± 0.1 | 30 |

Study 2: Mechanistic Pathway Analysis

Another investigation focused on elucidating the molecular pathways affected by this compound. Western blot analyses demonstrated downregulation of key signaling pathways associated with cell survival and proliferation (e.g., AKT/mTOR pathway).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.